molecular formula C11H20N2O3 B2546153 N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide CAS No. 2361642-23-9

N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide

Cat. No. B2546153
CAS RN: 2361642-23-9
M. Wt: 228.292
InChI Key: ULHGOVUGUPIIOZ-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide, also known as MMP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MMP is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents the removal of acetyl groups from proteins, leading to an increase in protein acetylation. The exact mechanism by which this increase in protein acetylation affects cellular function is still being studied, but it is thought to involve changes in gene expression and protein-protein interactions.
Biochemical and Physiological Effects:
N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. In addition to its role in regulating protein acetylation, N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to affect cell proliferation, differentiation, and apoptosis. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide in lab experiments is its specificity for HDACs. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to selectively inhibit HDAC activity without affecting other enzymes or cellular processes. This specificity allows researchers to study the specific role of HDACs in cellular signaling pathways. However, one limitation of using N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide is its potential toxicity. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide. One area of interest is the development of N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide analogs with improved specificity and potency. Another area of interest is the study of the role of HDACs in disease states, such as cancer and neurodegenerative diseases. Additionally, the potential therapeutic use of N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide in the treatment of inflammatory diseases warrants further investigation.
In conclusion, N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide is a small molecule that has gained attention in the scientific community due to its potential use as a research tool. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, and its specificity for HDACs makes it a valuable tool for studying cellular signaling pathways. While there are limitations to using N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide in lab experiments, its potential therapeutic use and future directions for research make it an important area of study.

Synthesis Methods

The synthesis of N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide involves the reaction of 2-methylmorpholine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-bromo-1-propanol to form N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide. This synthesis method has been validated in several studies and has been shown to be efficient and reproducible.

Scientific Research Applications

N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been used in a variety of scientific research applications, including as a tool to study the role of protein acetylation in cellular signaling pathways. N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from proteins. This inhibition leads to an increase in protein acetylation, which can affect gene expression and cellular function.

properties

IUPAC Name

N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-11(15)12-6-10(14)8-13-4-5-16-9(2)7-13/h3,9-10,14H,1,4-8H2,2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHGOVUGUPIIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC(CNC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide

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